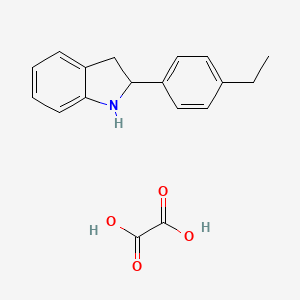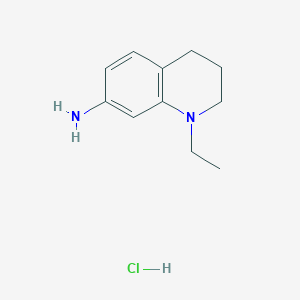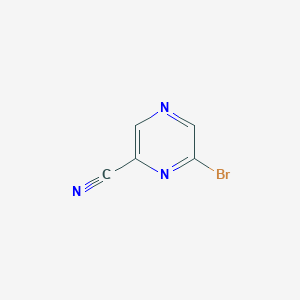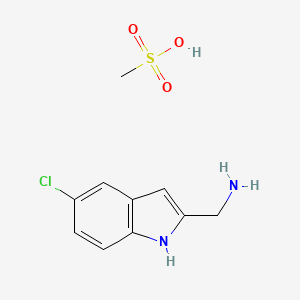
(2Z,2'Z)-3,3'-(1,4-苯撑)双(2-甲基丙烯醛)
描述
(2Z,2'Z)-3,3'-(1,4-phenylene)bis(2-methylacrylaldehyde), also known as PMMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMMA is a type of polymer that is commonly used in the production of plastics, coatings, and adhesives. The compound has also been studied for its potential use in drug delivery systems and as a biosensor.
科学研究应用
光物理性质和应用
研究集中在光致发光的 1,4-双-(α-氰基-4-甲氧基苯乙烯基)苯的合成和性质上,它们是高度发光的发光性亚苯基乙烯基低聚物。这些化合物在其发射光谱中表现出显着的红移,表明在染料和传感器开发的光物理学和材料科学领域具有潜在应用 (Lowe 和 Weder,2002)。
反应条件的合成和优化
研究人员还探索了新的双(苯并[g]色烯)和双(吡喃[3,2-c]色烯)衍生物的快速无催化剂合成。使用响应面方法 (RSM),他们研究了反应温度和水分含量对产率和反应时间的影响,强调了用最少的实验优化反应条件 (Hosseini 等人,2019)。
金属有机体系的构建
另一个研究领域是使用柔性二羧酸配体构建铜金属有机体系。这些研究重点关注配体的不同构象及其官能取代基如何影响复杂金属有机结构的形成 (Dai 等人,2009)。
对非线性光学性质的影响
已经研究了吸电子氰基团对非线性光学性质的影响,特别是在供体-π-受体系统中。这些研究提供了有关受体位置如何影响线性和非线性光学性质的见解,这对于光电材料的发展至关重要 (Kim 等人,2017)。
弱非共价相互作用的相互作用
研究还包括共轭位置异构体中弱非共价相互作用的相互作用。此类研究提供了有关分子结构及其光学性质稳定的有价值信息,在材料科学和分子工程中具有潜在应用 (Udayakumar 等人,2019)。
属性
IUPAC Name |
(Z)-2-methyl-3-[4-[(Z)-2-methyl-3-oxoprop-1-enyl]phenyl]prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11(9-15)7-13-3-5-14(6-4-13)8-12(2)10-16/h3-10H,1-2H3/b11-7-,12-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJMNYLBIZPTKE-OXAWKVHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C=C(C)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=C(C=C1)/C=C(\C=O)/C)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,2'Z)-3,3'-(1,4-phenylene)bis(2-methylacrylaldehyde) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1440208.png)



![7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1440214.png)


![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1440220.png)
